molecular formula C12H17NO4S B593045 Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester CAS No. 1710-73-2

Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester

Cat. No.: B593045
CAS No.: 1710-73-2
M. Wt: 271.331
InChI Key: AUCCKTYDCHANRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula ( \text{CH}_2(\text{COOH})_2 ). This compound is an ester formed by the reaction of malonic acid with ethanol, resulting in the diethyl ester form. It is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:

[ \text{CH}_2(\text{COOH})_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_2(\text{COOC}_2\text{H}_5)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency. The use of an acid catalyst and controlled temperature conditions are crucial to ensure high purity and yield of the diethyl ester.

Chemical Reactions Analysis

Types of Reactions

Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester undergoes various chemical reactions, including:

    Alkylation: The ester can be deprotonated to form an enolate, which can then undergo nucleophilic substitution with alkyl halides.

    Hydrolysis: The ester groups can be hydrolyzed to form malonic acid.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form acetic acid derivatives.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide (NaOEt) is commonly used as a base to deprotonate the ester, followed by reaction with an alkyl halide.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

    Decarboxylation: Heating the compound in the presence of a suitable catalyst can induce decarboxylation.

Major Products Formed

    Alkylation: Substituted acetic acids.

    Hydrolysis: Malonic acid.

    Decarboxylation: Acetic acid derivatives.

Scientific Research Applications

Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Ethyl acetoacetate: A related compound used in the acetoacetic ester synthesis, which has similar reactivity but forms ketones instead of carboxylic acids.

Uniqueness

Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester is unique due to the presence of the isothiazolylmethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

CAS No.

1710-73-2

Molecular Formula

C12H17NO4S

Molecular Weight

271.331

IUPAC Name

diethyl 2-methyl-2-(1,2-thiazol-3-ylmethyl)propanedioate

InChI

InChI=1S/C12H17NO4S/c1-4-16-10(14)12(3,11(15)17-5-2)8-9-6-7-18-13-9/h6-7H,4-5,8H2,1-3H3

InChI Key

AUCCKTYDCHANRH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(CC1=NSC=C1)C(=O)OCC

Synonyms

Malonic acid, (3-isothiazolylmethyl)methyl-, diethyl ester

Origin of Product

United States

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